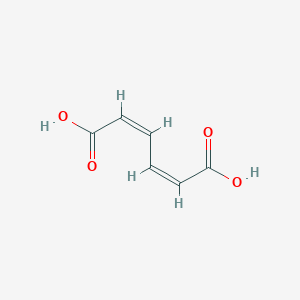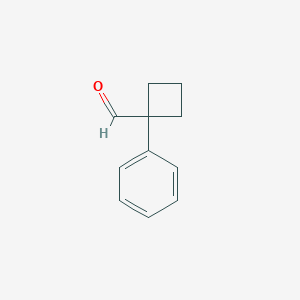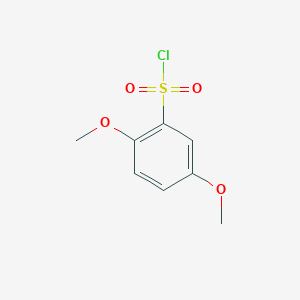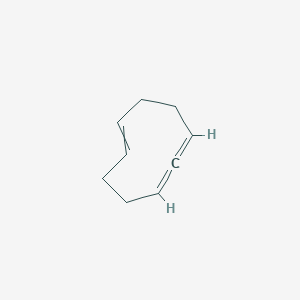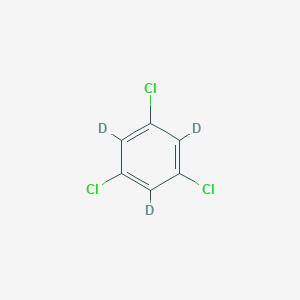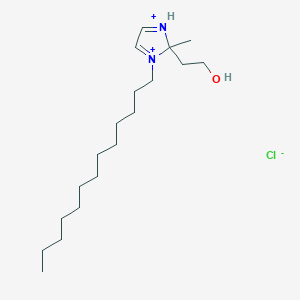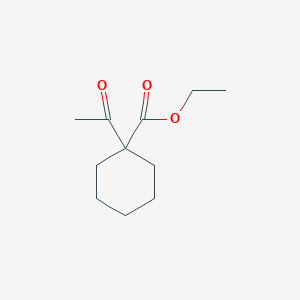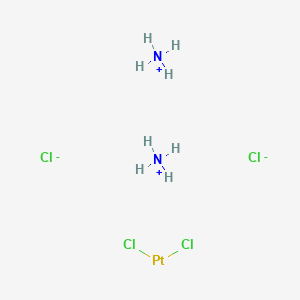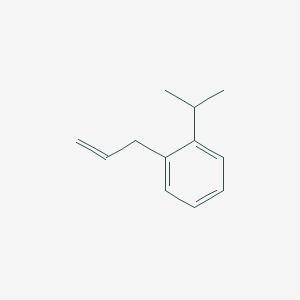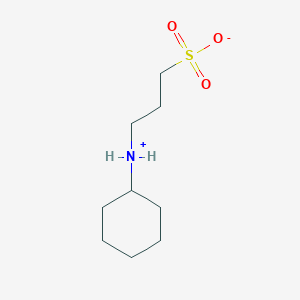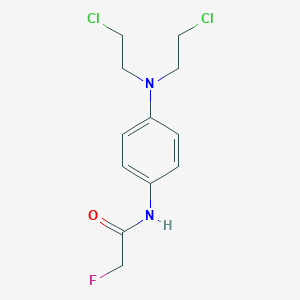
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that belongs to the class of N-substituted anilines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. Acetanilide has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Acetanilide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against a variety of cancer cell lines. Acetanilide has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms. Additionally, acetanilide has been studied for its potential use as a building block in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
The exact mechanism of action of acetanilide is not fully understood. However, it is believed to exhibit its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Acetanilide has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial cell walls, leading to its antibacterial activity.
Efectos Bioquímicos Y Fisiológicos
Acetanilide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to their death. Acetanilide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, acetanilide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of acetanilide is its potential use as a building block in the synthesis of other pharmaceutical compounds. Additionally, acetanilide has been found to exhibit low toxicity in animal models, making it a promising candidate for further drug development. However, one of the limitations of acetanilide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
There are several future directions for research on acetanilide. One potential area of research is the development of new synthetic methods for producing acetanilide with higher purity and yield. Another area of research is the investigation of the mechanism of action of acetanilide in more detail, with the aim of identifying new targets for drug development. Additionally, further research is needed to investigate the potential use of acetanilide in the treatment of other diseases and conditions.
In conclusion, acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of acetanilide in the field of medicine.
Métodos De Síntesis
Acetanilide can be synthesized through a series of chemical reactions that involve the use of various reagents. One of the most commonly used methods for synthesizing acetanilide is the reaction between aniline and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of acetanilide and acetic acid. The purity of the synthesized acetanilide can be enhanced through recrystallization.
Propiedades
Número CAS |
1492-93-9 |
|---|---|
Nombre del producto |
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- |
Fórmula molecular |
C12H15Cl2FN2O |
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C12H15Cl2FN2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
Clave InChI |
HTONHMWVXDSAHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
Otros números CAS |
1492-93-9 |
Sinónimos |
4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



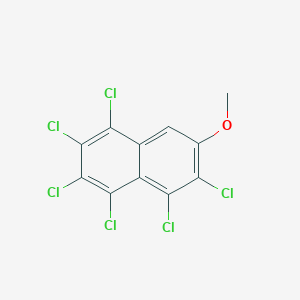
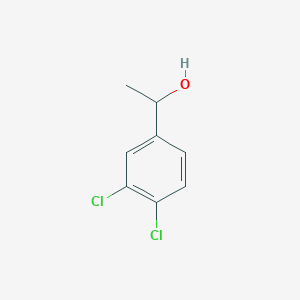
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
